
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL is an organic compound with the molecular formula C14H29O2P This compound is characterized by the presence of a phosphoryl group attached to a butyl chain, along with a methyl group and a pentenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL can be achieved through several synthetic routes. One common method involves the reaction of dibutylphosphine oxide with 4-methylpent-3-en-2-one under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phosphine oxides or phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine oxides or phosphonic acids.
Wissenschaftliche Forschungsanwendungen
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used as an additive in lubricants and as a flame retardant in polymer materials.
Wirkmechanismus
The mechanism of action of 2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL involves its interaction with molecular targets through its phosphoryl group. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. This interaction can modulate the activity of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylphosphoryl)-4-methylpent-3-EN-2-OL
- 2-(Dipropylphosphoryl)-4-methylpent-3-EN-2-OL
- 2-(Dibutylphosphoryl)-4-ethylpent-3-EN-2-OL
Uniqueness
2-(Dibutylphosphoryl)-4-methylpent-3-EN-2-OL is unique due to its specific combination of a dibutylphosphoryl group and a pentenol structure. This combination imparts distinct chemical and physical properties, such as higher stability and reactivity compared to its analogs. The presence of the butyl groups also enhances its solubility in organic solvents, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
105950-38-7 |
|---|---|
Molekularformel |
C14H29O2P |
Molekulargewicht |
260.35 g/mol |
IUPAC-Name |
2-dibutylphosphoryl-4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C14H29O2P/c1-6-8-10-17(16,11-9-7-2)14(5,15)12-13(3)4/h12,15H,6-11H2,1-5H3 |
InChI-Schlüssel |
JMLJKQAHFDQPQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(CCCC)C(C)(C=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


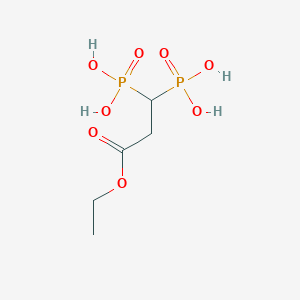
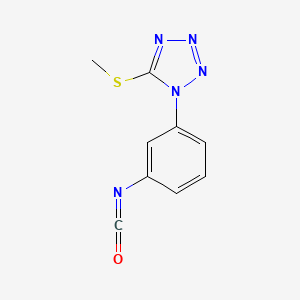
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
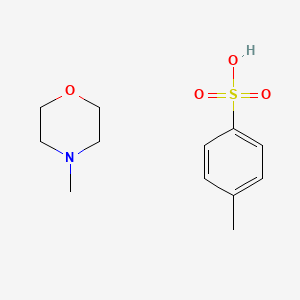
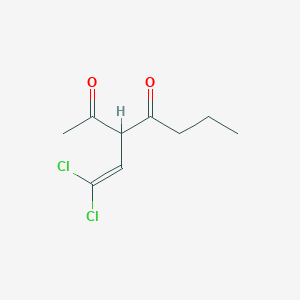
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)

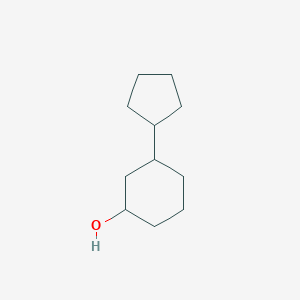
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

